Cas no 1448139-67-0 ((2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide)
![(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide structure](https://www.kuujia.com/scimg/cas/1448139-67-0x500.png)
(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide Chemical and Physical Properties
Names and Identifiers
-
- (E)-3-(3,4-dimethoxyphenyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]prop-2-enamide
- (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide
- 1448139-67-0
- (E)-3-(3,4-dimethoxyphenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
- F6439-4381
- AKOS024562437
-
- Inchi: 1S/C21H22N4O3/c1-27-19-8-6-16(15-20(19)28-2)7-9-21(26)23-12-14-25-13-10-18(24-25)17-5-3-4-11-22-17/h3-11,13,15H,12,14H2,1-2H3,(H,23,26)/b9-7+
- InChI Key: GJIGCIHOCIRXKI-VQHVLOKHSA-N
- SMILES: C(NCCN1C=CC(C2=NC=CC=C2)=N1)(=O)/C=C/C1=CC=C(OC)C(OC)=C1
Computed Properties
- Exact Mass: 378.16919058g/mol
- Monoisotopic Mass: 378.16919058g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 8
- Complexity: 516
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.3Ų
- XLogP3: 2.1
(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6439-4381-1mg |
(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide |
1448139-67-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6439-4381-10mg |
(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide |
1448139-67-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6439-4381-20mg |
(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide |
1448139-67-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6439-4381-10μmol |
(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide |
1448139-67-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6439-4381-25mg |
(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide |
1448139-67-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6439-4381-100mg |
(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide |
1448139-67-0 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6439-4381-4mg |
(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide |
1448139-67-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6439-4381-50mg |
(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide |
1448139-67-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6439-4381-5mg |
(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide |
1448139-67-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6439-4381-15mg |
(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide |
1448139-67-0 | 15mg |
$89.0 | 2023-09-09 |
(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide Related Literature
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
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Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
Additional information on (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide
Chemical Profile of (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide and CAS No. 1448139-67-0
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the domain of medicinal chemistry. One such compound, identified by the CAS number 1448139-67-0, is (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide. This molecule has garnered significant attention due to its unique structural features and potential biological activities. The compound belongs to a class of heterocyclic derivatives that have been extensively studied for their pharmacological properties.
The molecular structure of (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide consists of several key functional groups that contribute to its reactivity and biological interactions. The presence of a dimethoxyphenyl moiety at the 3-position of the propenamide backbone enhances its binding affinity to various biological targets. Additionally, the pyrazole ring, substituted with a pyridin-2-yl group, introduces another layer of complexity and potential for interaction with biological receptors.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that target inflammatory and immunomodulatory pathways. The compound (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide has been investigated for its potential role in modulating these pathways. Studies have suggested that the structural features of this molecule may enable it to interact with enzymes and receptors involved in inflammation, thereby offering a promising lead for the development of new anti-inflammatory drugs.
One of the most compelling aspects of this compound is its ability to engage with multiple biological targets simultaneously. The combination of the pyrazole and pyridine rings provides a scaffold that can be fine-tuned to optimize binding interactions. This multitarget engagement strategy is increasingly recognized as a key approach in drug discovery, as it can lead to more robust and effective therapeutic outcomes.
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide involves a series of well-established organic reactions, including condensation, alkylation, and functional group transformations. The use of advanced synthetic techniques has allowed researchers to produce this compound with high purity and yield, facilitating further biological evaluation.
Recent preclinical studies have highlighted the promising pharmacological profile of this compound. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings are particularly intriguing given the well-documented roles of these enzymes in mediating inflammatory responses.
The potential therapeutic applications of (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide extend beyond anti-inflammatory uses. Preliminary data suggest that it may also exhibit antiviral and anticancer properties. The ability of this molecule to interact with diverse biological targets makes it a valuable candidate for further exploration in multiple disease areas.
As research continues to uncover the full potential of this compound, it is likely that new synthetic routes and derivatives will be developed. The integration of computational chemistry and high-throughput screening techniques will further accelerate the discovery process, enabling researchers to rapidly identify optimized analogs with enhanced pharmacological properties.
The regulatory landscape for new drug development remains stringent but increasingly supportive of innovative approaches. Companies and academic institutions are actively seeking novel compounds like (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-y]ethyl}propenamide that can address unmet medical needs. The growing body of evidence supporting its potential makes this compound a compelling focus for future research efforts.
In conclusion, (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[3-(pyridin- y-H-pyrazol--1)ethyl}]prop- enamide
CAS no.
1448139-67.0. It represents an exciting advancement in medicinal chemistry with significant potential for therapeutic applications. Further research is warranted to fully elucidate its mechanisms of action and explore its clinical utility.
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